![molecular formula C31H26N4O10 B13997962 4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid CAS No. 7147-62-8](/img/structure/B13997962.png)
4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentanoic acid backbone with two phenyl groups, each substituted with a nitrophenyl carbamoyl oxy group. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
The synthesis of 4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pentanoic Acid Backbone: The initial step involves the preparation of the pentanoic acid backbone through standard organic synthesis techniques.
Introduction of Phenyl Groups: The phenyl groups are then introduced via Friedel-Crafts acylation reactions.
Substitution with Nitrophenyl Carbamoyl Oxy Groups: The final step involves the substitution of the phenyl groups with nitrophenyl carbamoyl oxy groups using appropriate reagents and conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl carbamoyl oxy groups can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid involves its interaction with molecular targets through its functional groups. The nitrophenyl carbamoyl oxy groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid can be compared with similar compounds such as:
4,4-Bis(4-{[(2-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid: Similar structure but with a different position of the nitro group.
4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid: Similar structure but with a different position of the nitro group.
4,4-Bis(4-{[(3-aminophenyl)carbamoyl]oxy}phenyl)pentanoic acid: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific functional groups and their positions, which impart distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
7147-62-8 |
|---|---|
Molecular Formula |
C31H26N4O10 |
Molecular Weight |
614.6 g/mol |
IUPAC Name |
4,4-bis[4-[(3-nitrophenyl)carbamoyloxy]phenyl]pentanoic acid |
InChI |
InChI=1S/C31H26N4O10/c1-31(17-16-28(36)37,20-8-12-26(13-9-20)44-29(38)32-22-4-2-6-24(18-22)34(40)41)21-10-14-27(15-11-21)45-30(39)33-23-5-3-7-25(19-23)35(42)43/h2-15,18-19H,16-17H2,1H3,(H,32,38)(H,33,39)(H,36,37) |
InChI Key |
VVTPUQCDZMXVJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


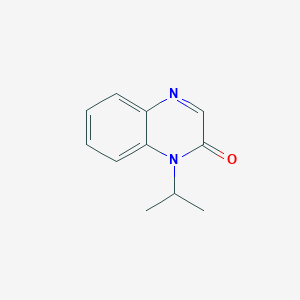

![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)

![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
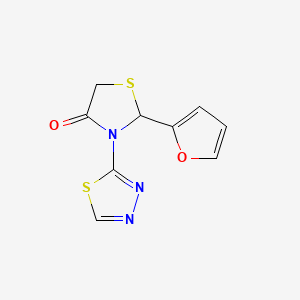
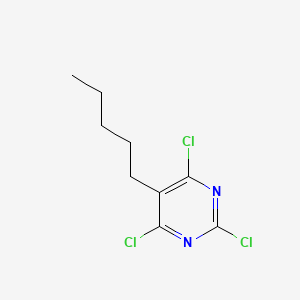
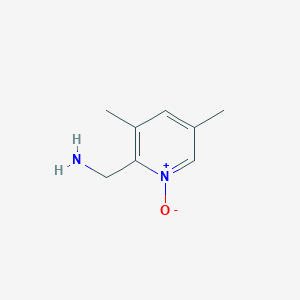
![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
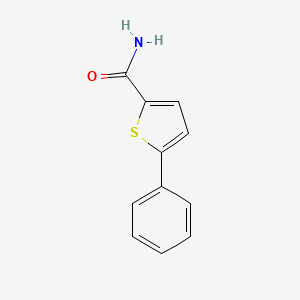
![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)


